molecular formula C16H23NO2 B5741947 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine

1-[(2-tert-butylphenoxy)acetyl]pyrrolidine

Cat. No. B5741947
M. Wt: 261.36 g/mol
InChI Key: MQYMBKNSTCYWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-tert-butylphenoxy)acetyl]pyrrolidine, also known as TBPAP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

1-[(2-tert-butylphenoxy)acetyl]pyrrolidine has been studied for its potential applications in various areas of scientific research. One of the main areas of research is in the field of neuroscience, where 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine has been shown to enhance memory and cognitive function in animal models. 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine has also been studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.

Mechanism of Action

1-[(2-tert-butylphenoxy)acetyl]pyrrolidine works by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that plays a key role in memory and cognitive function. 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine inhibits the enzyme acetylcholinesterase, which breaks down acetylcholine, leading to an increase in its levels in the brain.
Biochemical and Physiological Effects:
1-[(2-tert-butylphenoxy)acetyl]pyrrolidine has been shown to have a number of biochemical and physiological effects. In addition to increasing acetylcholine levels, 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine has also been shown to have antioxidant properties, which may help to protect neurons from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine in lab experiments is its ability to enhance memory and cognitive function in animal models. This can be useful in studying the mechanisms of memory and cognitive function, as well as in developing new treatments for cognitive disorders. However, one limitation of using 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine is that it has not yet been studied extensively in humans, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine. One area of research is in developing new treatments for cognitive disorders, such as Alzheimer's disease. Another area of research is in studying the mechanisms of memory and cognitive function, in order to better understand how 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine works and how it can be used to enhance cognitive function. Additionally, further studies are needed to determine the safety and efficacy of 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine in humans, in order to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine involves the reaction of 2-tert-butylphenol with acetyl chloride to form 2-tert-butylphenyl acetate. This intermediate is then reacted with pyrrolidine to produce 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine. The synthesis method has been optimized to produce high yields of 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine.

properties

IUPAC Name

2-(2-tert-butylphenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-16(2,3)13-8-4-5-9-14(13)19-12-15(18)17-10-6-7-11-17/h4-5,8-9H,6-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYMBKNSTCYWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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